Cas no 2228213-19-0 (1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine)

1-(2-Fluoro-5-nitrophenyl)methylcyclopropan-1-amine is a fluorinated nitrophenyl-substituted cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclopropylamine core with a 2-fluoro-5-nitrophenyl moiety, offering unique reactivity and stability for further synthetic modifications. The fluorine and nitro groups enhance electrophilic properties, making it a versatile intermediate for nucleophilic substitution or reduction reactions. The cyclopropyl ring contributes to conformational rigidity, which may influence biological activity in drug discovery. This compound is particularly valuable in medicinal chemistry for the development of targeted small molecules, where its structural features can be leveraged to optimize binding affinity and metabolic stability. Suitable for controlled laboratory use under appropriate safety protocols.
1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine structure
2228213-19-0 structure
Product name:1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine
CAS No:2228213-19-0
MF:C10H11FN2O2
MW:210.204945802689
CID:5946027
PubChem ID:165977424

1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine
    • 2228213-19-0
    • EN300-1799577
    • 1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
    • Inchi: 1S/C10H11FN2O2/c11-9-2-1-8(13(14)15)5-7(9)6-10(12)3-4-10/h1-2,5H,3-4,6,12H2
    • InChI Key: AOOKDJKXETZXNZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=C1CC1(CC1)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 210.08045576g/mol
  • Monoisotopic Mass: 210.08045576g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: 1.5

1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1799577-10.0g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
10g
$4729.0 2023-05-23
Enamine
EN300-1799577-0.05g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
0.05g
$924.0 2023-09-19
Enamine
EN300-1799577-1g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
1g
$1100.0 2023-09-19
Enamine
EN300-1799577-10g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
10g
$4729.0 2023-09-19
Enamine
EN300-1799577-0.1g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
0.1g
$968.0 2023-09-19
Enamine
EN300-1799577-1.0g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
1g
$1100.0 2023-05-23
Enamine
EN300-1799577-0.5g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
0.5g
$1056.0 2023-09-19
Enamine
EN300-1799577-0.25g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
0.25g
$1012.0 2023-09-19
Enamine
EN300-1799577-2.5g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
2.5g
$2155.0 2023-09-19
Enamine
EN300-1799577-5.0g
1-[(2-fluoro-5-nitrophenyl)methyl]cyclopropan-1-amine
2228213-19-0
5g
$3189.0 2023-05-23

1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine Related Literature

Additional information on 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine

1-(2-Fluoro-5-Nitrophenyl)methylcyclopropan-1-amine

The compound 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine (CAS No. 2228213-19-0) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functional group. The presence of the fluorine atom and the nitro group on the phenyl ring imparts distinctive electronic and steric properties, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of this compound as a precursor for the development of novel bioactive molecules. Researchers have explored its role in the synthesis of heterocyclic compounds, which are critical components in drug discovery. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine exhibit promising anti-inflammatory and anticancer activities. These findings underscore the importance of this compound in advancing therapeutic interventions.

The synthesis of 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of the fluorine atom and nitro group is achieved through electrophilic substitution reactions, followed by coupling with a cyclopropylamine derivative. This sequence ensures high regioselectivity and yields a product with excellent purity. The use of microwave-assisted synthesis has been reported to significantly accelerate this process, reducing reaction times while maintaining product quality.

In terms of applications, this compound has found utility in the development of advanced materials, particularly in the field of polymer science. Its ability to form stable covalent bonds makes it an ideal candidate for cross-linking agents in high-performance polymers. A 2023 study in *Macromolecules* highlighted its role in enhancing the mechanical properties of polyurethanes, demonstrating its potential in aerospace and automotive industries.

Moreover, 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine has been investigated for its catalytic properties. In a recent report published in *Catalysis Letters*, researchers demonstrated that this compound can serve as an efficient catalyst for the asymmetric synthesis of chiral compounds. Its ability to stabilize transition states through steric and electronic interactions makes it a valuable tool in asymmetric catalysis.

The environmental impact of this compound has also been a subject of recent research. Studies have shown that it exhibits low toxicity to aquatic organisms under controlled conditions, making it suitable for use in eco-friendly chemical processes. However, further investigations are required to fully understand its long-term environmental fate and potential risks.

In conclusion, 1-(2-fluoro-5-nitrophenyl)methylcyclopropan-1-amine (CAS No. 2228213-19-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in modern chemical research. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.

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